

Protocol for the Determination of Cholinesterase Activity using 6,6'-Dithiodinicotinic Acid

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Compound of Interest

Compound Name: 6,6'-Dithiodinicotinic acid

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Introduction

This document provides a detailed protocol for the determination of cholinesterase activity using **6,6'-Dithiodinicotinic acid** (DTNA) as a chromogen. This method, an adaptation of the classic Ellman's assay, offers a significant advantage in samples with high hemoglobin content, such as whole blood, by shifting the absorbance measurement to 340 nm, thereby avoiding interference from hemoglobin's Soret band (400-430 nm).^{[1][2][3][4]} The assay is based on the enzymatic hydrolysis of a thiocholine ester substrate by cholinesterase. The resulting thiocholine reacts with DTNA in a disulfide exchange reaction to produce 6-mercaptonicotinic acid, a colored product that can be quantified spectrophotometrically at 340 nm. The rate of color development is directly proportional to the cholinesterase activity in the sample.

Principle of the Assay

The cholinesterase assay using DTNA follows a two-step reaction. First, the cholinesterase enzyme present in the sample catalyzes the hydrolysis of a substrate, typically acetylthiocholine (ATC) or butyrylthiocholine (BTC), to produce thiocholine and an acid. In the second step, the sulfhydryl group of the liberated thiocholine reacts with the disulfide bond of DTNA, releasing 6-mercaptonicotinic acid. The increase in absorbance at 340 nm due to the formation of 6-mercaptonicotinic acid is monitored over time to determine the enzyme's activity.

Materials and Reagents

Table 1: Reagents and Materials

Reagent/Material	Specifications
6,6'-Dithiodinitrotic acid (DTNA)	Purity \geq 85%
Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC)	Substrate for acetylcholinesterase or butyrylcholinesterase, respectively
Phosphate Buffer	0.1 M, pH 7.4
Sample	e.g., red blood cell lysate, plasma, purified enzyme
Spectrophotometer	Capable of measuring absorbance at 340 nm
96-well microplate (optional)	For high-throughput analysis
Pipettes and tips	Calibrated

Experimental Protocols

Preparation of Reagents

1. 0.1 M Phosphate Buffer (pH 7.4):

- Prepare a solution of 0.1 M sodium phosphate monobasic and a solution of 0.1 M sodium phosphate dibasic.
- Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 7.4 is achieved.

2. **6,6'-Dithiodinitrotic acid (DTNA)** Stock Solution (e.g., 10 mM):

- Accurately weigh the required amount of DTNA powder.
- Dissolve the DTNA in a small amount of a suitable organic solvent like DMSO before bringing it to the final volume with 0.1 M Phosphate Buffer (pH 7.4). Ensure complete dissolution.

- Store the stock solution protected from light at 4°C.

3. Substrate Stock Solution (e.g., 100 mM Acetylthiocholine Iodide):

- Dissolve the appropriate amount of acetylthiocholine iodide in deionized water.
- Prepare fresh daily and keep on ice.

Assay Procedure (Microplate Method)

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a working solution of DTNA in 0.1 M Phosphate Buffer (pH 7.4) to a final concentration of, for example, 0.5 mM.
- Pipette Reagents into Microplate Wells:
 - Blank: Add 190 μL of 0.1 M Phosphate Buffer (pH 7.4) and 10 μL of the DTNA working solution.
 - Sample: Add 180 μL of 0.1 M Phosphate Buffer (pH 7.4), 10 μL of the DTNA working solution, and 10 μL of the sample (appropriately diluted).
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
- Initiate the Reaction: Add 10 μL of the acetylthiocholine stock solution to each well to initiate the enzymatic reaction. The final volume in each well will be 210 μL .
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature and measure the change in absorbance at 340 nm every minute for a period of 10-15 minutes.

Data Analysis

- Calculate the Rate of Reaction ($\Delta A/\text{min}$): Determine the linear portion of the absorbance versus time plot and calculate the slope, which represents the rate of change in absorbance per minute.
- Calculate Cholinesterase Activity: Use the Beer-Lambert law to calculate the enzyme activity.

$$\text{Activity (U/L)} = (\Delta A/\text{min}) / (\epsilon * l) * 10^6 * (V_{\text{total}} / V_{\text{sample}})$$

Where:

- $\Delta A/\text{min}$ = Change in absorbance per minute
- ϵ = Molar extinction coefficient of 6-mercaptonicotinic acid at 340 nm (This value needs to be empirically determined, but a value of $1.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ can be used as an initial estimate based on similar compounds)
- l = Path length of the cuvette or microplate well (in cm)
- 10^6 = Conversion factor from M to μM
- V_{total} = Total volume of the reaction mixture (in mL)
- V_{sample} = Volume of the sample used (in mL)

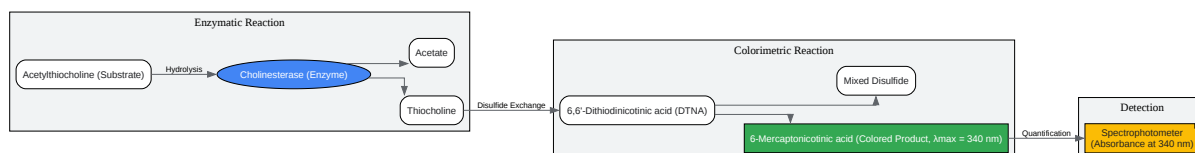
Data Presentation

Table 2: Comparison of DTNA and DTNB in Cholinesterase Assays

Parameter	6,6'-Dithiodinicotinic acid (DTNA)	5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
Chromogen	6,6'-Dithiodinicotinic acid	5,5'-Dithiobis-(2-nitrobenzoic acid)
Product	6-mercaptonicotinic acid	5-Thio-2-nitrobenzoic acid (TNB)
Wavelength (λ_{max})	340 nm[1][2][3][4]	412 nm
Molar Extinction Coefficient (ϵ)	$\sim 1.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ (estimated)	$1.415 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$
Key Advantage	Avoids hemoglobin interference[1][2][3][4]	Well-established method
Key Disadvantage	Less commonly used, molar extinction coefficient may need to be determined empirically	Interference from hemoglobin in whole blood samples

Visualizations

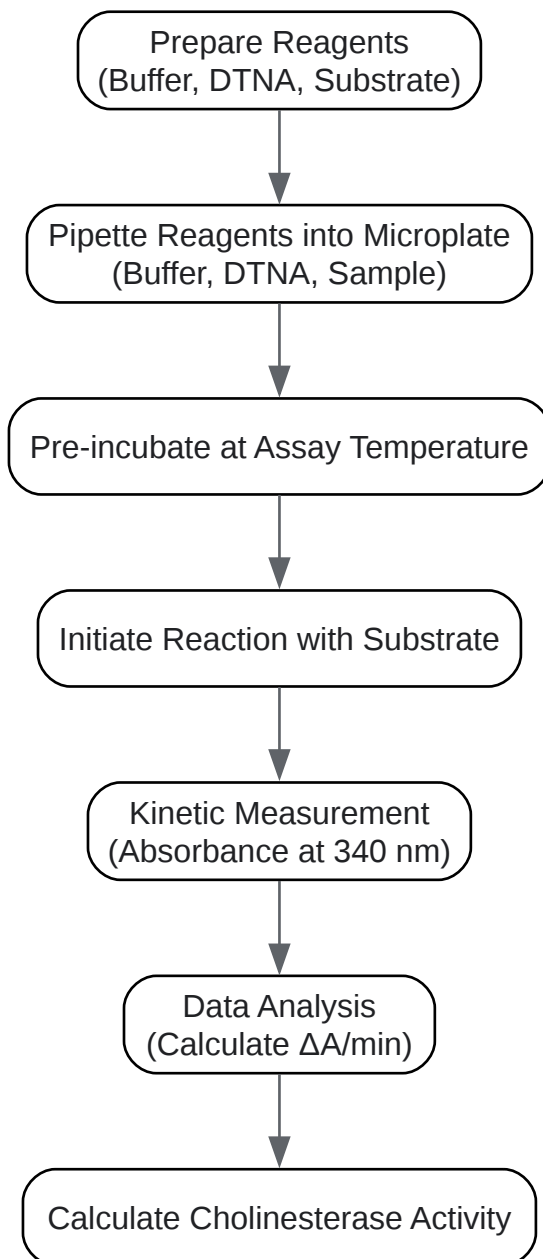
Signaling Pathway and Reaction Mechanism



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Caption: Reaction mechanism of the cholinesterase assay using DTNA.

Experimental Workflow



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Caption: Experimental workflow for the DTNA-based cholinesterase assay.

Conclusion

The use of **6,6'-Dithiodinicotinic acid** provides a robust and sensitive method for the determination of cholinesterase activity, particularly in biological samples where hemoglobin interference is a concern. By following this detailed protocol, researchers can obtain accurate and reproducible results for their studies in drug development and other scientific disciplines.

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References

- 1. Plasma and eritrocitary cholinesterase values with 6-6'-dithiodinicotinic acid (DTNA) as indicator [scielo.org.co]
- 2. Validation of the use of 6,6'-dithiodinicotinic acid as a chromogen in the Ellman method for cholinesterase determinations. | Semantic Scholar [semanticscholar.org]
- 3. Validation of the use of 6,6'-dithiodinicotinic acid as a chromogen in the Ellman method for cholinesterase determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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